molecular formula C9H14O4 B8387252 Allylidene Bispropionate

Allylidene Bispropionate

Cat. No. B8387252
M. Wt: 186.20 g/mol
InChI Key: XIZXGIXEOLDVRW-UHFFFAOYSA-N
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Patent
US04012526

Procedure details

To a solution of 345 g (2.65 mols) propionic anhydride and 1.05 g concentrated sulfuric acid maintained at 45°-50° C was added dropwise 140 g (2.5 mols) acrolein over a period of 15 minutes. The reaction mixture was stirred for an additional 10 minutes. A 2.6 g-sample of 2,4,6-trimethyl-pyridine was then added and the reaction mixture stirred at about 25° C. for about 17 hours. The reaction mixture was then distilled through a short column to give 268 g of the product as a slightly yellow liquid, b.p. 96°-101° C (0.25 mm Hg).
Quantity
345 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
catalyst
Reaction Step One
Name
acrolein
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:9])[CH2:7][CH3:8])(=[O:4])[CH2:2][CH3:3].[CH:10]([CH:12]=[CH2:13])=[O:11].CC1C=C(C)C=C(C)N=1>S(=O)(=O)(O)O>[C:1]([O:5][CH:6]([O:9][C:10](=[O:11])[CH2:12][CH3:13])[CH:7]=[CH2:8])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
345 g
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Name
Quantity
1.05 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
acrolein
Quantity
140 g
Type
reactant
Smiles
C(=O)C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=CC(=C1)C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at about 25° C. for about 17 hours
Duration
17 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then distilled through a short column

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CC)(=O)OC(C=C)OC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 268 g
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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